3-Bromo-2-chloro-5-methylbenzoic acid

Catalog No.
S3530025
CAS No.
154257-78-0
M.F
C8H6BrClO2
M. Wt
249.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chloro-5-methylbenzoic acid

CAS Number

154257-78-0

Product Name

3-Bromo-2-chloro-5-methylbenzoic acid

IUPAC Name

3-bromo-2-chloro-5-methylbenzoic acid

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)

InChI Key

WWBCWHSPJLLRAB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)Cl)C(=O)O

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)C(=O)O

Application in Pharmaceutical Industry

Specific Scientific Field: Pharmaceutical Chemistry

Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

3-Bromo-2-chloro-5-methylbenzoic acid is an aromatic compound characterized by the presence of bromine, chlorine, and a methyl group attached to a benzoic acid structure. Its chemical formula is C₈H₆BrClO₂, and it has a molecular weight of 233.49 g/mol. The compound features a carboxylic acid group (-COOH) that contributes to its acidic properties, making it soluble in polar solvents like water and alcohols. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.

Due to the lack of research on 3-bromo-2-chloro-5-methylbenzoic acid, its mechanism of action in biological systems or interaction with other compounds remains unknown.

As information on this specific compound is limited, refer to general safety precautions for handling aromatic carboxylic acids:

  • Corrosivity: May cause skin and eye irritation. Wear gloves, safety glasses, and protective clothing when handling.
  • Dust Inhalation: Inhalation of dust particles may irritate the respiratory system. Use proper ventilation and respiratory protection if necessary.
  • Disposal: Follow proper waste disposal procedures for halogenated organic compounds.
Typical of carboxylic acids and halogenated compounds:

  • Esterification: Reacts with alcohols to form esters, typically under acidic conditions.
  • Nucleophilic Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Decarboxylation: Under certain conditions, it may lose the carboxyl group, leading to the formation of aromatic hydrocarbons.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Synthesis of 3-Bromo-2-chloro-5-methylbenzoic acid can be achieved through several methods:

  • Bromination and Chlorination:
    • Starting from 5-methylbenzoic acid, bromination can be performed using N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran. Chlorination can follow using chlorine gas or thionyl chloride.
  • Multi-step Synthesis:
    • A more complex synthesis may involve multiple steps including nitration, followed by reduction and halogenation to achieve the desired substitution pattern.
  • Industrial Scale-Up:
    • Recent advancements have focused on optimizing these reactions for industrial applications, emphasizing high yield and cost-effectiveness .

3-Bromo-2-chloro-5-methylbenzoic acid finds utility in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of drugs, particularly those targeting metabolic pathways.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Agricultural Chemicals: Potential applications in developing herbicides or pesticides due to its biological activity.

Several compounds share structural similarities with 3-Bromo-2-chloro-5-methylbenzoic acid. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Chloro-5-bromobenzoic acidChlorine at position 2, bromine at 5Known for its antimicrobial properties .
3-Bromo-2-chloro-4-methylbenzoic acidMethyl at position 4Used in drug synthesis .
4-Bromo-2-chlorobenzoic acidBromine at position 4, chlorine at 2Exhibits different reactivity patterns .

The unique combination of bromine and chlorine at specific positions in 3-Bromo-2-chloro-5-methylbenzoic acid provides distinct chemical reactivity compared to its analogs, making it a valuable compound in synthetic chemistry and pharmaceuticals.

XLogP3

3.1

Dates

Modify: 2023-08-19

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